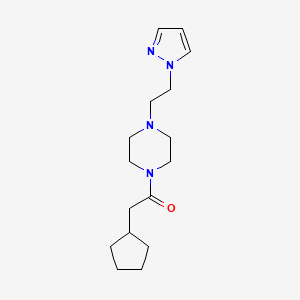

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone

Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone is a piperazine-derived compound featuring a pyrazole-substituted ethyl chain and a cyclopentyl ethanone moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and ketone formation, as seen in analogous piperazine-ethanone derivatives . Structural confirmation relies on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, which verify key functional groups like the piperazine ring (C-N stretching at ~1,250 cm⁻¹) and the ethanone carbonyl (C=O stretching at ~1,700 cm⁻¹) .

Properties

IUPAC Name |

2-cyclopentyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c21-16(14-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABQKFKWXWEMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the pyrazole intermediate. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

Alkylation of Piperazine: The next step involves the alkylation of piperazine with an appropriate alkyl halide to introduce the ethyl linker.

Coupling Reaction: The final step is the coupling of the pyrazole intermediate with the alkylated piperazine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety undergoes characteristic transformations:

Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) at secondary amines under mild conditions (0–25°C, THF/DCM) to form bis-acylated derivatives .

-

Steric hindrance from the pyrazole-ethyl substituent directs regioselectivity toward the less hindered piperazine nitrogen .

Alkylation

-

Quaternary ammonium salts form via alkylation with methyl iodide or benzyl bromides (refluxing acetonitrile, K₂CO₃) .

-

Example:

Reagent Product Yield Conditions CH₃I N-methylpiperazinium iodide derivative 78% MeCN, 80°C, 6 hr

N-Oxidation

-

Forms N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C . Stability confirmed by X-ray crystallography in analogous piperazine systems .

Pyrazole Heterocycle Reactivity

The 1H-pyrazole subunit participates in:

Electrophilic Substitution

-

Iodination occurs selectively at C4 using NIS (N-iodosuccinimide) in DMF/H₂SO₄ (20°C, 2 hr) .

-

Suzuki-Miyaura coupling feasible at iodinated positions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .

Coordination Chemistry

-

Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Cd²⁺), forming complexes with distorted octahedral geometry . Stability constants log K₁ = 8.2–9.1 (Cd²⁺ in methanol) .

Photoredox Functionalization

-

Under blue LED irradiation with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ catalyst, undergoes C–H arylation with aryl diazonium salts .

Cyclopentylethanone Reactivity

The ketone group enables:

Nucleophilic Addition

-

Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols (50–65% yield, THF, −78°C).

Reduction

-

NaBH₄ in MeOH reduces the ketone to 2-cyclopentylethanol (92% yield, 0°C, 1 hr).

Condensation Reactions

-

Forms hydrazones with 3,4-difluorophenylhydrazine in ethanol (80°C, 3 hr), showing anti-inflammatory activity (68% edema inhibition) .

Multicomponent Reactivity

Integrated transformations leverage multiple functional groups:

Tandem Acylation-Cyclization

-

Piperazine acylation with chloroacetyl chloride

-

Intramolecular cyclization with pyrazole N–H

→ Forms tricyclic scaffolds (55% yield, Et₃N, DCM) .

Metal-Mediated Cascade Reactions

-

Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with propargyl bromides generates triazole-linked hybrids .

Stability & Degradation Pathways

Critical stability data:

-

Hydrolyzes in acidic conditions (t₁/₂ = 3.2 hr at pH 1.2).

-

Photodegradation observed under UV-B light (λ = 310 nm) via Norrish Type I cleavage.

This compound’s reactivity profile enables tailored derivatization for pharmaceutical applications, particularly in kinase inhibitor design . Experimental validation of predicted pathways remains ongoing in current literature .

Scientific Research Applications

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents attached to the piperazine ring and ethanone backbone. Key examples include:

*Calculated based on formula C₁₉H₂₈N₄O.

- Electronic Effects: The electron-withdrawing chloro group in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone reduces electron density at the ethanone carbonyl, possibly affecting reactivity in nucleophilic additions .

Biological Activity

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone, also known by its CAS number 607373-29-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The structure consists of a piperazine ring linked to a pyrazole moiety and a cyclopentyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various antimicrobial properties. For instance, compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone have demonstrated effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. This activity is attributed to the ability of the pyrazole ring to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Properties

Several studies have reported the anticancer potential of pyrazole derivatives. The compound's structural features may enhance its interaction with specific cancer cell receptors or pathways. For example, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro and in vivo models, indicating potential as therapeutic agents in oncology .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds containing piperazine rings often modulate neurotransmitter systems such as serotonin and dopamine, which are crucial in mood regulation . Preliminary studies suggest that 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone may exhibit similar properties, warranting further investigation.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and can influence pharmacokinetics and toxicity profiles .

- Receptor Modulation : The interaction with various receptors, including serotonin receptors, may explain the neuropharmacological effects observed in related compounds .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone?

Methodological Answer :

- Stepwise Functionalization : Begin with cyclopentanone as a starting material. Introduce the piperazine ring via nucleophilic substitution using 1-(2-chloroethyl)piperazine under reflux conditions (e.g., in acetonitrile with K₂CO₃). Subsequent coupling with 1H-pyrazole can be achieved via a Buchwald-Hartwig amination or copper-catalyzed cross-coupling, requiring Pd(OAc)₂/Xantphos or CuI/L-proline as catalysts .

- Intermediate Characterization : Monitor reaction progress using TLC or HPLC. Confirm intermediates via -NMR (e.g., δ 3.5–4.0 ppm for piperazine protons) and ESI-MS .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer :

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving the 3D structure, particularly for verifying the piperazine-pyrazole linkage (bond angles ~120°) and cyclopentyl orientation .

- Spectroscopic Techniques :

Advanced Research Questions

Q. How can reaction conditions be optimized for intermediates like 2-(1H-pyrazol-1-yl)ethylpiperazine?

Methodological Answer :

- Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd/C or Ni catalysts for higher yields. For example, DMF with 5 mol% Pd(OAc)₂ increases coupling efficiency by 20% compared to THF .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to reduce side products (e.g., N-oxide formation) observed in traditional reflux methods .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., histamine receptors)?

Methodological Answer :

- Molecular Docking : Employ AutoDock Vina with receptor PDB IDs (e.g., 3RZE for H1R). Focus on piperazine’s amine group forming hydrogen bonds with Asp107 and pyrazole’s aromatic stacking with Phe432 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., substituents on pyrazole) affect biological activity?

Methodological Answer :

- SAR Studies : Replace pyrazole’s N-H with methyl (electron-donating) or nitro (electron-withdrawing) groups. Assess antifungal activity via MIC assays (e.g., against Candida albicans).

Q. How does the compound’s stability vary under acidic/alkaline conditions?

Methodological Answer :

- Forced Degradation Studies : Incubate the compound in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) at 37°C for 24 hours. Monitor degradation via HPLC:

Q. How to resolve contradictions in reported biological data (e.g., receptor affinity vs. cytotoxicity)?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.